Several commercial vendors offer 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene, often referred to by its CAS number 138143-23-4. These vendors typically list the compound as a high-purity reference standard, implying its potential use in research applications [, , ]. However, the specific research areas where it might be employed are not specified.
Based on its chemical structure, 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene possesses several features that could be of interest to researchers:
1,3,5-Tris[(3-methylphenyl)phenylamino]benzene is a complex organic compound characterized by its unique molecular structure, which includes three 3-methylphenyl groups attached to a central benzene ring through phenylamino linkages. This compound belongs to a class of materials known for their electronic properties and potential applications in organic electronics and photonics. The molecular formula for this compound is C₄₅H₃₉N₃, indicating a significant degree of aromaticity and potential for π-π stacking interactions, which are crucial for its electronic characteristics .
The reactivity of 1,3,5-tris[(3-methylphenyl)phenylamino]benzene can be explored through various chemical transformations:
Research into the biological activity of 1,3,5-tris[(3-methylphenyl)phenylamino]benzene has revealed its potential as an antioxidant. Studies indicate that derivatives of this compound exhibit significant antioxidative properties, particularly at elevated temperatures. This activity is attributed to the ability of the compound to scavenge free radicals, making it a candidate for applications in pharmaceuticals and food preservation .
The synthesis of 1,3,5-tris[(3-methylphenyl)phenylamino]benzene typically involves several key methods:
1,3,5-Tris[(3-methylphenyl)phenylamino]benzene has several notable applications:
Interaction studies involving 1,3,5-tris[(3-methylphenyl)phenylamino]benzene have focused on its ability to form complexes with other molecules. For example:
Several compounds share structural similarities with 1,3,5-tris[(3-methylphenyl)phenylamino]benzene. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1,3,5-Tris(diphenylamino)benzene | Three diphenylamino groups | Higher electron-donating ability than the methylated version |
N,N,N',N'-Tetraphenyl-1,4-phenylenediamine | Four phenyl groups connected via diamine linkages | Exhibits different solubility and electronic properties |
1,3-Diphenylurea | Contains urea functional group | Used primarily in agricultural applications |
The uniqueness of 1,3,5-tris[(3-methylphenyl)phenylamino]benzene lies in its specific substitution pattern and potential for enhanced electronic properties compared to other similar compounds. Its combination of structural features contributes to distinct physical and chemical behaviors that are advantageous in various applications.
Irritant